molecular formula C16H15ClN2O3 B11025856 4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide

4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide

Cat. No.: B11025856
M. Wt: 318.75 g/mol
InChI Key: DMBJHHNYOUSVSO-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a chloro substituent at the 4-position of the benzamide ring, and an N-ethyl-N-(2-methylphenyl) substitution on the amide nitrogen. Its synthesis typically involves coupling 4-chloro-2-nitrobenzoic acid derivatives with substituted amines under standard amidation conditions.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

4-chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-3-18(14-7-5-4-6-11(14)2)16(20)13-9-8-12(17)10-15(13)19(21)22/h4-10H,3H2,1-2H3

InChI Key

DMBJHHNYOUSVSO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Preformed Benzamide Intermediates

A common approach involves the nitration of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide. The nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0–10°C. The electron-withdrawing chloro group at the 4-position directs nitration to the 2-position, yielding the desired regioisomer. However, over-nitration or decomposition can occur if temperature control is inadequate.

Example Protocol :

  • Dissolve 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide (1.0 mol) in H₂SO₄ (200 mL).

  • Add HNO₃ (1.2 mol) dropwise at 5°C over 2 hours.

  • Stir for 12 hours, then quench with ice water.

  • Extract with dichloromethane, dry over MgSO₄, and evaporate to obtain crude product.

  • Purify via recrystallization from ethanol/water (yield: 68–72%).

Amidation of 4-Chloro-2-nitrobenzoic Acid Derivatives

An alternative route involves converting 4-chloro-2-nitrobenzoic acid to its acid chloride, followed by reaction with N-ethyl-2-methylaniline. This method avoids nitration but requires stringent anhydrous conditions.

Stepwise Procedure :

  • Acid Chloride Formation : React 4-chloro-2-nitrobenzoic acid (1.0 mol) with thionyl chloride (SOCl₂, 1.5 mol) in toluene at reflux for 4 hours. Remove excess SOCl₂ under vacuum.

  • Amidation : Add N-ethyl-2-methylaniline (1.1 mol) and triethylamine (1.2 mol) to the acid chloride in dichloromethane at 0°C. Stir for 6 hours at room temperature.

  • Workup : Wash with HCl (1M), dry, and concentrate. Purify via column chromatography (hexane/ethyl acetate, 4:1) to yield the product (75–80% purity).

Reaction Optimization and Catalytic Innovations

Catalytic Nitration Using Supported Ionic Liquids

Recent patents describe the use of quaternary ammonium salt ionic liquids supported on ordered mesoporous materials (e.g., SBA-15) to enhance nitration efficiency. These catalysts improve regioselectivity and reduce byproduct formation.

Key Data :

Catalyst SystemTemperature (°C)Yield (%)Purity (%)
SBA-15-supported [BMIM]Cl-AlCl₃258998.5
Conventional H₂SO₄/HNO₃57295.2

Source: Adapted from

Solvent-Free Esterification for Intermediate Synthesis

Trimethyl orthoacetate has been employed for solvent-free esterification of benzoic acids, minimizing solvent toxicity and simplifying purification. For example, 4-chloro-2-nitrobenzoic acid methyl ester is synthesized in 99% yield under reflux conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors for nitration and amidation steps, ensuring better thermal control and higher throughput. A representative setup involves:

  • Nitration Module : Tubular reactor with HNO₃/H₂SO₄ feed (residence time: 10 min, 5°C).

  • Amidation Module : Packed-bed reactor with immobilized lipase catalysts (yield: 85%, 99% conversion).

Crystallization and Purification

Final purification often employs methanol-water antisolvent crystallization to eliminate toxic solvent residues (e.g., acetonitrile). For instance, dissolving the crude product in hot methanol (55°C) and adding water induces precipitation, yielding >99.5% purity.

Challenges and Mitigation Strategies

Impurity Formation

Common impurities include:

  • Chloro-byproducts : Arising from nucleophilic substitution at the 4-position.

  • Di-nitrated species : Due to excessive nitration.

Mitigation :

  • Use aprotic solvents (DMF) to suppress substitution.

  • Monitor reaction progress via HPLC to terminate nitration at 90% conversion.

Scale-Up Limitations

Batch processes face heat dissipation issues during nitration. Adiabatic reactors with external cooling loops are recommended for >100 kg batches .

Scientific Research Applications

4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural variations among benzamide derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name Substituents on Benzamide Core Amide Nitrogen Substituents Molecular Weight Key Features Reference
4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide 4-Cl, 2-NO₂ N-Ethyl, N-(2-methylphenyl) ~318.7 Bulky alkyl-aryl substitution; electron-withdrawing groups
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Br, 2-NO₂ N-(4-methoxy-2-nitrophenyl) ~365.2 Bromine substituent; methoxy and nitro on phenyl
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-NO₂ N-(2,2-diphenylethyl) ~362.4 Bulky diphenylethyl group; mechanosynthetic route
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide 2-Cl, 4-NO₂ N-(4-ethoxyphenyl) ~328.3 Ethoxy group enhances solubility
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-NO₂ N-(3-chloro-4-methylphenyl) ~290.7 Meta-chloro and para-methyl substitution
Key Observations:
  • Substituent Position : The position of nitro and chloro groups affects electronic properties. For example, 2-nitro derivatives (e.g., target compound) exhibit stronger electron-withdrawing effects compared to 4-nitro isomers (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) .
  • Halogen Effects : Bromine in 4MNB increases molecular weight and polarizability compared to chlorine analogs.

Physicochemical Properties

  • Solubility : Ethoxy-substituted derivatives (e.g., 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide ) exhibit improved aqueous solubility due to hydrogen bonding with the ethoxy oxygen.
  • Crystallinity : Structural studies of 4MNB reveal two molecules per asymmetric unit, suggesting complex packing interactions, whereas the target compound’s crystallinity is influenced by its ethyl and methyl groups.
  • Fluorescence : Compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide show strong fluorescence due to methoxy and methyl groups, unlike nitro-substituted analogs where the nitro group quenches fluorescence.

Biological Activity

4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound falls under the benzamide class and is characterized by the presence of:

  • Chloro group : Enhances reactivity and potential interactions with biological targets.
  • Nitro group : Capable of undergoing bioreduction, leading to reactive intermediates that may influence cellular processes.
  • Ethyl and methyl substitutions : These groups contribute to the compound's lipophilicity and overall pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form amino derivatives, which may interact with various cellular components, influencing enzyme activity and receptor binding.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular signaling and function.
  • Protein Binding : The compound has been shown to form stable complexes with proteins, which could modulate their activity and stability within biological systems.

Biological Activity

Research has highlighted several key areas where this compound exhibits notable biological activity:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings

A summary of relevant research findings is presented in the table below:

StudyFindingsMethodology
Identified as a potent inhibitor of specific enzymes involved in metabolic pathwaysEnzyme assays
Exhibits antimicrobial properties against multiple strainsIn vitro susceptibility testing
Induces apoptosis in cancer cell linesCell viability assays

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Activity : In a study assessing its effects on bacterial strains, the compound demonstrated significant inhibition, particularly against Gram-positive bacteria.
  • Cancer Cell Studies : In vitro studies showed that the compound reduced cell viability in breast cancer cell lines, supporting its potential as an anticancer agent.

Q & A

Q. How can this compound serve as a precursor for materials science applications?

  • Methodological Answer : Functionalize the nitro group via reduction to –NH₂ for polymerization (e.g., polyamides) or coordinate with transition metals (e.g., Pd for catalytic applications). Characterize thermal stability via TGA (decomposition >250°C) and electronic properties by cyclic voltammetry .

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